

A Comprehensive Spectroscopic Guide to 2-Morpholinophenol

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Compound of Interest

Compound Name: 2-Morpholinophenol

CAS No.: 41536-44-1

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This technical guide provides an in-depth analysis of the key spectroscopic data for the structural elucidation of **2-Morpholinophenol** (CAS No: 5340-62-5). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on foundational spectroscopic principles with practical, field-proven insights. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output.

Introduction to 2-Morpholinophenol

2-Morpholinophenol is a bifunctional organic molecule incorporating a phenol ring substituted with a morpholine moiety at the ortho position. This unique combination of a weakly acidic phenol group and a basic tertiary amine within the morpholine ring imparts interesting chemical properties, making it a valuable scaffold in medicinal chemistry and materials science. Accurate structural verification is the bedrock of any chemical research, and spectroscopic techniques are the primary tools for this purpose. This guide offers a detailed examination of its characteristic spectral signatures.

Figure 1: Chemical Structure of **2-Morpholinophenol**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ^1H and ^{13}C nuclei, we can map out atomic connectivity.^{[1][2]}

1.1: ^1H NMR Spectroscopy

Experimental Protocol (Exemplary):

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Morpholinophenol** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrument Setup:** The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz).
- **Acquisition:** Acquire the spectrum using a standard pulse program. The addition of a small amount of D_2O and re-acquiring the spectrum can be used to identify the exchangeable phenolic O-H proton, which would disappear from the spectrum.^[3]

Predicted Spectrum & Interpretation:

The ^1H NMR spectrum of **2-Morpholinophenol** is expected to show distinct signals for the aromatic protons, the morpholine protons, and the phenolic hydroxyl proton.

- **Aromatic Region (approx. 6.8-7.2 ppm):** The four protons on the phenol ring are in unique chemical environments due to the two different ortho-substituents. This will result in a complex multiplet pattern. Their chemical shifts are influenced by the electron-donating effects of both the -OH and -N(morpholino) groups.
- **Morpholine Protons (approx. 2.9-3.9 ppm):** The morpholine ring contains two sets of chemically non-equivalent methylene (-CH₂-) groups.
 - **-O-CH₂- Protons (approx. 3.7-3.9 ppm):** These four protons are adjacent to the electronegative oxygen atom, causing them to be deshielded and appear further downfield. They will likely appear as a triplet or a complex multiplet.^{[4][5]}
 - **-N-CH₂- Protons (approx. 2.9-3.1 ppm):** These four protons are adjacent to the nitrogen atom. They are less deshielded than the O-CH₂ protons and will appear upfield. They are

also expected to be a triplet or multiplet.[4][6]

- Phenolic Proton (-OH, approx. 9-10 ppm, variable): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[7] It typically appears as a broad singlet and will exchange with D₂O. In a non-polar solvent like CDCl₃, intramolecular hydrogen bonding with the morpholine nitrogen is possible, which could shift this peak significantly.

Predicted ¹ H NMR Data for 2-Morpholinophenol			
Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
Ar-H (Phenol Ring)	6.8 - 7.2	Multiplet (m)	4H
-O-CH ₂ - (Morpholine)	3.7 - 3.9	Multiplet (m)	4H
-N-CH ₂ - (Morpholine)	2.9 - 3.1	Multiplet (m)	4H
Ar-OH	9.0 - 10.0 (in DMSO-d ₆)	Broad Singlet (br s)	1H

1.2: ¹³C NMR Spectroscopy

Experimental Protocol (Exemplary):

- Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically used compared to ¹H NMR.
- Instrument Setup: The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
- Acquisition: A proton-decoupled sequence is standard, resulting in a spectrum where each unique carbon atom appears as a single line. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted Spectrum & Interpretation:

Due to the lack of symmetry, all 10 carbon atoms in **2-Morpholinophenol** are chemically unique and should produce 10 distinct signals.[8]

- Aromatic Carbons (approx. 115-155 ppm): Six signals are expected.
 - C-OH (approx. 150-155 ppm): The carbon directly attached to the hydroxyl group is significantly deshielded and appears furthest downfield in the aromatic region.[9]
 - C-N (approx. 140-145 ppm): The carbon bonded to the morpholine nitrogen will also be downfield, but typically less so than the C-OH carbon.
 - Other Aromatic Carbons (approx. 115-130 ppm): The remaining four carbons will resonate in this typical range for aromatic carbons.
- Morpholine Carbons (approx. 45-70 ppm):
 - -O-C H₂- (approx. 66-68 ppm): The carbons adjacent to the oxygen atom are deshielded and appear downfield.
 - -N-C H₂- (approx. 48-52 ppm): The carbons adjacent to the nitrogen are less deshielded and appear further upfield.

Predicted ¹³C NMR Data for 2-Morpholinophenol

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-OH (Aromatic)	150 - 155
C-N (Aromatic)	140 - 145
Ar-CH (Aromatic, 4 signals)	115 - 130
-O-CH ₂ - (Morpholine)	66 - 68
-N-CH ₂ - (Morpholine)	48 - 52

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the vibrations of bonds.

Experimental Protocol (Exemplary):

- **Sample Preparation:** The solid sample can be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid is pressed directly onto a crystal (e.g., diamond).
- **Acquisition:** The spectrum is recorded, typically over the range of 4000-400 cm^{-1} . A background spectrum is taken first and automatically subtracted.

Predicted Spectrum & Interpretation:

The IR spectrum will be dominated by absorptions from the O-H, C-H, C=C, C-O, and C-N bonds.

- **O-H Stretch (approx. 3200-3500 cm^{-1}):** A very strong and broad absorption is expected for the phenolic hydroxyl group, with the broadening caused by hydrogen bonding.[\[3\]](#)
- **C-H Stretches (approx. 2850-3100 cm^{-1}):** This region will show multiple peaks. Aromatic C-H stretches appear just above 3000 cm^{-1} , while the aliphatic C-H stretches of the morpholine ring will appear just below 3000 cm^{-1} .[\[10\]](#)
- **C=C Aromatic Stretch (approx. 1450-1600 cm^{-1}):** Several sharp, medium-to-strong intensity peaks are characteristic of the benzene ring.
- **C-O Stretches (approx. 1100-1250 cm^{-1}):** Two distinct C-O stretching bands are expected. The aryl C-O stretch from the phenol group will be around 1200-1250 cm^{-1} , while the aliphatic ether C-O-C stretch from the morpholine ring will appear around 1100-1120 cm^{-1} .[\[11\]](#)
- **C-N Stretch (approx. 1180-1280 cm^{-1}):** The tertiary amine C-N stretch will likely appear in this region, potentially overlapping with the C-O stretches.

Predicted IR Data for 2-Morpholinophenol

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Phenol)	3200 - 3500	Strong, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium, Sharp
C-H Stretch (Aliphatic)	2850 - 2980	Medium, Sharp
C=C Stretch (Aromatic)	1450 - 1600	Medium-Strong, Sharp
C-O Stretch (Phenol)	1200 - 1250	Strong
C-O Stretch (Ether)	1100 - 1120	Strong
C-N Stretch (Tertiary Amine)	1180 - 1280	Medium

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.^[12]

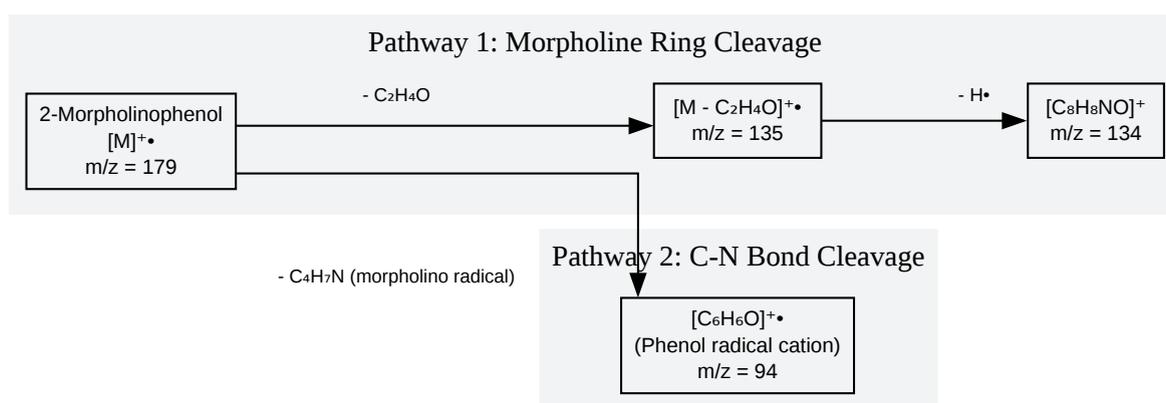
Experimental Protocol (Exemplary):

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC/MS).
- **Ionization:** Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and fragment.
- **Detection:** The resulting positively charged ions are separated by their mass-to-charge ratio (m/z) and detected.

Predicted Spectrum & Interpretation:

The molecular formula of **2-Morpholinophenol** is C₁₀H₁₃NO₂. Its molecular weight is 179.22 g/mol .

- **Molecular Ion ($M^{+\bullet}$):** A peak at m/z 179 corresponding to the intact radical cation is expected. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent.
- **Key Fragmentation Pathways:** Fragmentation in EI-MS is driven by the formation of stable carbocations or neutral losses. [13][14] For **2-Morpholinophenol**, cleavage of the bonds alpha (α) to the heteroatoms (N and O) in the morpholine ring is a dominant pathway.



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Figure 2: Predicted Key Fragmentation Pathways for **2-Morpholinophenol** in EI-MS.

Explanation of Fragments:

- m/z 135: This significant peak likely arises from the loss of a neutral ethylene oxide molecule (C_2H_4O , 44 Da) via a retro-Diels-Alder-type cleavage of the morpholine ring.
- m/z 134: Subsequent loss of a hydrogen radical ($H\bullet$) from the m/z 135 fragment would yield a stable, even-electron ion at m/z 134.
- m/z 94: This peak corresponds to the phenol radical cation, formed by the cleavage of the C-N bond between the aromatic ring and the morpholine substituent. The positive charge is stabilized on the aromatic system.

Predicted Key Fragments in Mass Spectrum

m/z Value	Proposed Fragment Identity
179	$[\text{C}_{10}\text{H}_{13}\text{NO}_2]^+\bullet$ (Molecular Ion)
135	$[\text{M} - \text{C}_2\text{H}_4\text{O}]^+\bullet$
134	$[\text{M} - \text{C}_2\text{H}_4\text{O} - \text{H}]^+$
94	$[\text{C}_6\text{H}_6\text{O}]^+\bullet$ (Phenol radical cation)

Conclusion

The structural confirmation of **2-Morpholinophenol** relies on a cohesive interpretation of data from multiple spectroscopic techniques. ^1H and ^{13}C NMR define the carbon-hydrogen skeleton and the specific connectivity of the morpholine and phenol rings. IR spectroscopy confirms the presence of key functional groups, notably the phenolic -OH and the C-O/C-N bonds. Finally, mass spectrometry provides the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This guide provides a robust framework for researchers to interpret the spectroscopic data of **2-Morpholinophenol** and its derivatives, ensuring scientific integrity and accelerating research and development.

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